

A Comparative Guide to the Spectroscopic Data of Pyran-2-one Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Cat. No.: B139015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for a selection of pyran-2-one analogs, valuable scaffolds in medicinal chemistry and natural product synthesis. The presented data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for the identification, characterization, and structural elucidation of these important heterocyclic compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for several pyran-2-one analogs. Direct comparison of these values can aid in the identification of substitution patterns and structural features.

Table 1: ^1H NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl_3)

Compound	δ (ppm), Multiplicity, J (Hz)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	17.1 (s, 1H, OH), 5.95 (s, 1H, H-5), 2.6 (s, 3H, COCH ₃), 2.25 (s, 3H, C ₆ -CH ₃)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)	11.3 (br s, 1H, OH), 5.8 (d, J=1.8 Hz, 1H, H-5), 5.4 (d, J=1.8 Hz, 1H, H-3), 2.2 (s, 3H, CH ₃)
6-Phenyl-2H-pyran-2-one	7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 7.4 (dd, J=9.5, 6.5 Hz, 1H, H-4), 6.7 (d, J=9.5 Hz, 1H, H-3), 6.4 (d, J=6.5 Hz, 1H, H-5)

Table 2: ¹³C NMR Spectroscopic Data of Pyran-2-one Analogs (CDCl₃)

Compound	δ (ppm)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)[1]	202.1, 181.5, 167.5, 163.2, 101.1, 99.8, 29.5, 20.1
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)	170.1, 165.2, 163.8, 99.2, 89.5, 20.2
6-Phenyl-2H-pyran-2-one	162.5, 160.1, 144.2, 131.5, 130.8, 129.1, 125.8, 117.2, 107.9

Table 3: Infrared (IR) Spectroscopic Data of Pyran-2-one Analogs (cm⁻¹)

Compound	$\nu(\text{C=O})$ Lactone	$\nu(\text{C=C})$	Other Key Bands
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	1720	1640, 1560	3000-2800 (C-H), 1260 (C-O)
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [2]	1710	1645, 1565	3100-2600 (br, O-H), 1250 (C-O)
6-Phenyl-2H-pyran-2-one	1725	1630, 1550	3060 (Ar C-H), 1240 (C-O)

Table 4: Mass Spectrometry (MS) Data of Pyran-2-one Analogs

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Dehydroacetic Acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)	168	126, 98, 85, 43
4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone) [3][4][5]	126	98, 84, 69, 55, 43
6-methyl-5,6-dihydro-2H-pyran-2-one[6]	112	97, 84, 69, 55, 43
6-propyl-5,6-dihydro-2H-pyran-2-one[6]	140	97, 84, 69, 55, 43
6-pentyl-2H-pyran-2-one[6]	166	97, 83, 68
6-nonyl-2H-pyran-2-one[6]	222	97, 83, 68
Tetrahydro-6,6-dimethyl-2H-pyran-2-one[7]	128	113, 84, 70, 56, 43

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols serve as a guide for reproducible research.

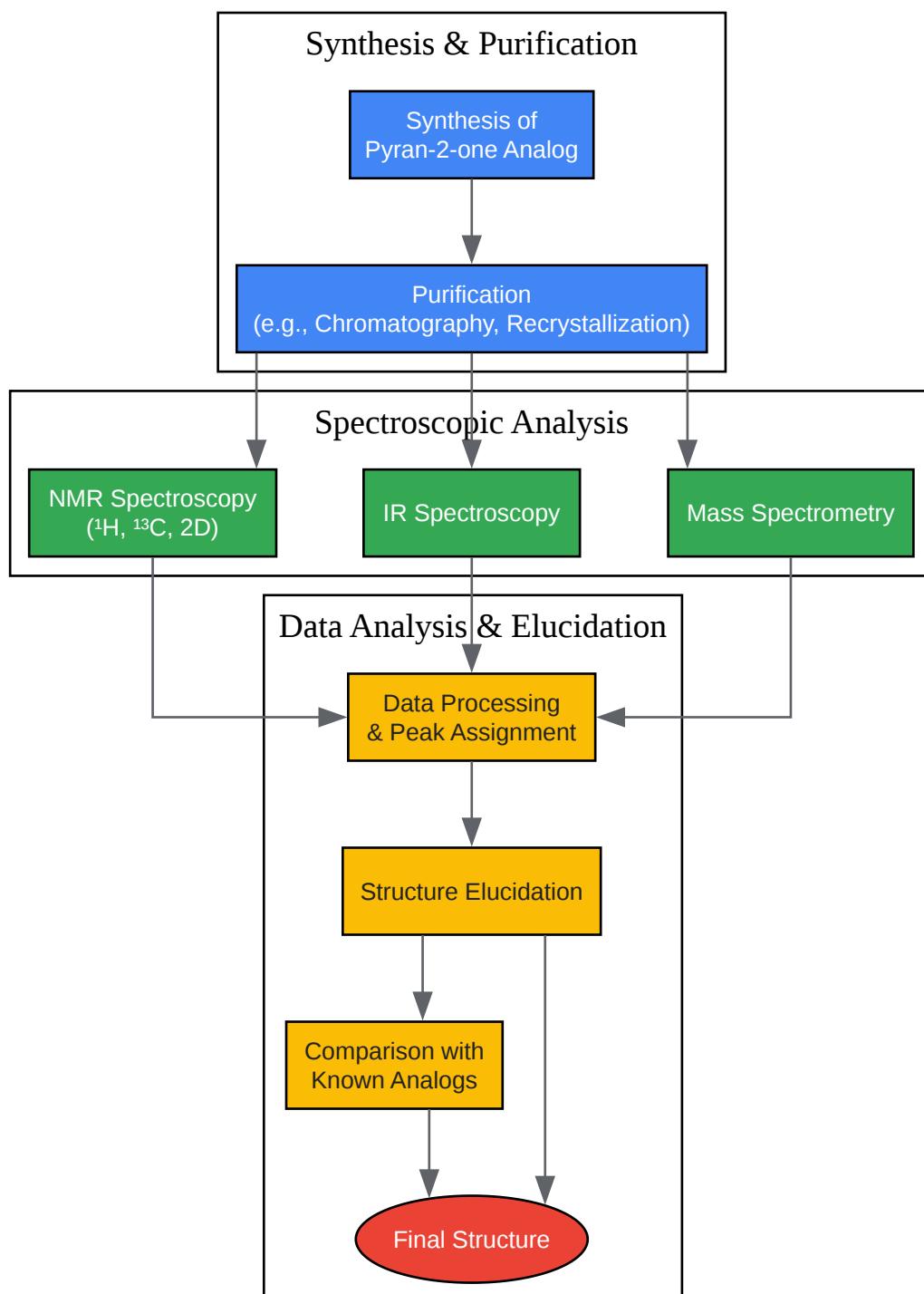
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the pyran-2-one analog was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added.
- ^{13}C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added with proton decoupling.
- **Data Processing:** The raw data were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS ($\delta=0.00$).

Infrared (IR) Spectroscopy

- **Sample Preparation (Solid Samples):** A small amount of the solid pyran-2-one analog was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.


- Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[8] For electrospray ionization (ESI), the solution was further diluted to approximately 10 $\mu\text{g}/\text{mL}$.^[8]
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) or an electrospray ionization (ESI) source.
- EI-MS Acquisition: For EI, the sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.
- ESI-MS Acquisition: For ESI, the sample solution was introduced into the ion source via a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The capillary voltage was typically set between 3.5 and 4.5 kV.
- Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were determined. The fragmentation patterns of pyran-2-ones are influenced by the substituents on the ring.^{[9][10]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyran-2-one analog.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of Pyran-2-one Analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dehydroacetic acid(520-45-6) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mzCloud – 4 Hydroxy 6 methyl 2 pyrone [mzcloud.org]
- 5. 4-Hydroxy-6-methyl-2-pyrone | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2H-Pyran-2-one, tetrahydro-6,6-dimethyl- [webbook.nist.gov]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of Pyran-2-one Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139015#comparing-spectroscopic-data-of-pyran-2-one-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com